ethyl 2-(4-((4-chlorophenyl)sulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a chlorophenylsulfonyl group, a butanamido group, and a dihydrothiazolo[5,4-c]pyridine group, all attached to an ethyl carboxylate group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the dihydrothiazolo[5,4-c]pyridine ring and the attachment of the chlorophenylsulfonyl and butanamido groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central ethyl carboxylate. The exact structure would depend on the specific synthetic route used .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the chlorophenylsulfonyl group might undergo reactions with nucleophiles, and the dihydrothiazolo[5,4-c]pyridine ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Thiazole derivatives have also been found to have analgesic (pain-relieving) and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation.
Antimicrobial and Antifungal Activity
Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This suggests potential use in the treatment of various bacterial and fungal infections.
Antiviral Activity
Some thiazole derivatives have shown antiviral activity . This suggests potential use in the treatment of viral infections.
Diuretic Activity
Thiazole derivatives have been found to have diuretic properties . Diuretics help the body get rid of excess fluid, mainly water and sodium. They are often used to treat conditions like high blood pressure and heart failure.
Anticonvulsant Activity
Thiazole derivatives have demonstrated anticonvulsant properties . This suggests potential use in the treatment of conditions characterized by seizures or convulsions.
Neuroprotective Activity
Thiazole derivatives have shown neuroprotective properties . This suggests potential use in the treatment of neurodegenerative disorders like Alzheimer’s and Parkinson’s disease.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic properties . This suggests potential use in the treatment of various types of cancer.
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[4-(4-chlorophenyl)sulfonylbutanoylamino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O5S2/c1-2-28-19(25)23-10-9-15-16(12-23)29-18(21-15)22-17(24)4-3-11-30(26,27)14-7-5-13(20)6-8-14/h5-8H,2-4,9-12H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRKOASFGYJZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-((4-chlorophenyl)sulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate |
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